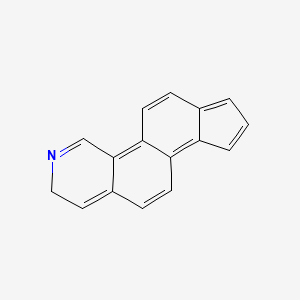

2H-Indeno(4,5-h)isoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

522-43-0 |

|---|---|

Molecular Formula |

C16H11N |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

7H-indeno[4,5-h]isoquinoline |

InChI |

InChI=1S/C16H11N/c1-2-11-4-7-15-14(13(11)3-1)6-5-12-8-9-17-10-16(12)15/h1-8,10H,9H2 |

InChI Key |

JHCGFTKIMCQMHR-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C2C=CC3=C4C=CC=C4C=CC3=C2C=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Indenoisoquinoline Core Structure

Classical and Established Synthetic Approaches to Indenoisoquinoline Frameworks

Traditional methods for synthesizing the indenoisoquinoline framework have laid the groundwork for more modern approaches. These classical strategies often involve condensation and cyclization reactions to build the fused ring system.

Condensation-Based Annulation Strategies for Indenoisoquinoline Synthesis

Condensation reactions are a cornerstone of indenoisoquinoline synthesis. One prominent example involves the reaction of substituted Schiff bases with homophthalic anhydrides. This condensation yields cis-3-aryl-4-carboxyisoquinolones, which can then be cyclized to form the indenoisoquinoline core. acs.org This approach has been instrumental in the preparation of various indenoisoquinoline derivatives for biological evaluation. acs.org

Another classical approach is the Pomeranz-Fritsch reaction, which has been adapted for the synthesis of isoquinoline (B145761) skeletons. While not directly forming the indeno-fused system in one step, it provides a reliable method for constructing the isoquinoline portion, which can then be further elaborated to form the complete indenoisoquinoline framework. Novel synthetic methodologies are continually being developed, moving beyond traditional named reactions like the Pictet–Spengler, Bischler–Napieralski, and Pomeranz–Fritsch reactions. nih.gov

Intramolecular Cyclization Reactions in Indenoisoquinoline Assembly

Intramolecular cyclization is a key step in many synthetic routes to indenoisoquinolines. Following the initial condensation, the resulting intermediates are often subjected to cyclization conditions to form the final polycyclic structure. For instance, the cis-3-aryl-4-carboxyisoquinolones generated from the condensation of Schiff bases and homophthalic anhydrides are cyclized in the presence of reagents like thionyl chloride to afford the indenoisoquinoline product. acs.org

A different strategy involves the treatment of 8-phenyl-3,4-dihydro-1(2H)isoquinolinones with phosphorus oxychloride (POCl3) under Vilsmeier conditions, followed by reduction with sodium borohydride. cdnsciencepub.comresearchgate.net This sequence provides a pathway to dihydro and tetrahydroindeno[1,2,3-ij]isoquinolines. cdnsciencepub.comresearchgate.net

Modern Catalytic and Emerging Synthetic Transformations

Recent advancements in organic synthesis have introduced more efficient and versatile methods for constructing the indenoisoquinoline core. These modern techniques often utilize transition metal catalysis and explore novel reaction pathways.

Transition Metal-Catalyzed Coupling and Cyclization for Indenoisoquinoline Production

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic compounds, including indenoisoquinolines. These methods offer high efficiency and selectivity. For example, a copper-catalyzed cascade cyclization of an amidate intermediate, formed from the reaction of a protected aminosulfonyl compound and 2-iodobenzamides, results in the formation of 3-substituted isoquinoline scaffolds. nih.gov

Another modern approach involves a palladium-catalyzed reaction sequence. While specific examples for 2H-Indeno(4,5-h)isoquinoline are not detailed in the provided context, the general applicability of palladium-catalyzed cross-coupling and cyclization reactions is a significant area of research in the synthesis of isoquinoline-based compounds. nih.gov

Novel Sigmatropic Rearrangement and Cycloaddition Protocols

Emerging synthetic strategies are exploring pericyclic reactions to construct the indenoisoquinoline framework. While specific details on sigmatropic rearrangements and cycloaddition protocols for the direct synthesis of 2H-Indeno(4,5-h)isoquinoline are not extensively covered in the provided search results, these types of reactions represent a frontier in the field, offering potential for novel and efficient synthetic routes.

Stereoselective Synthesis of Key Indenoisoquinoline Precursors

The biological activity of indenoisoquinoline derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. While the provided information does not offer specific examples of stereoselective synthesis for 2H-Indeno(4,5-h)isoquinoline precursors, the general trend in medicinal chemistry is to develop enantiopure or racemic forms of complex molecules. nih.gov The synthesis of chiral natural products containing the isoquinoline framework underscores the importance of controlling stereochemistry during the synthetic process. nih.gov

Derivatization and Functionalization Strategies for Indenoisoquinoline Analogues

The core indenoisoquinoline scaffold serves as a versatile template for extensive chemical modification. The primary goals of these derivatization and functionalization strategies are to enhance biological activity, improve pharmacokinetic properties, and explore structure-activity relationships (SAR). nih.gov Molecular modeling studies have often guided these synthetic efforts, suggesting that certain positions on the scaffold can tolerate significant substitutions without compromising the compound's primary mechanism of action. nih.gov For instance, modeling has indicated that substituents on the lactam nitrogen would likely protrude from the DNA duplex in the ternary cleavage complex, allowing for the attachment of relatively large groups to modulate activity and target interactions. nih.gov

Systematic Modification of the Indenoisoquinoline Ring System

Systematic modification of the indenoisoquinoline ring system has been a key strategy to optimize the biological profile of these compounds. Research has focused on investigating the impact of various substituents on different parts of the scaffold, including the indenone and isoquinoline rings.

One area of focus has been the substitution on the indenone ring, particularly at the 9-position. A systematic study of nitrated indenoisoquinolines revealed that a single methoxy (B1213986) group at the 9-position confers superior biological activity. nih.gov Further investigations into optimal substituents at this position showed that functional groups such as methoxy, fluorine, and cyano were particularly effective. nih.govacs.org These findings highlight a strict steric requirement for substituents, emphasizing the need for planarity to achieve potent activity. nih.gov

Nitration of the isoquinoline ring has also been shown to significantly enhance the biological activity of indenoisoquinoline inhibitors. nih.gov This modification, combined with substitutions on the indenone ring, has been a fruitful avenue for developing more potent analogues. nih.govnih.gov

Another systematic approach involves the introduction of nitrogen atoms into the aromatic A-ring, creating aza-indenoisoquinolines. In one study, four series of aza-A-ring indenoisoquinolines were synthesized, with the nitrogen atom systematically rotated through positions 1, 2, 3, and 4. figshare.com The results indicated that the 4-aza derivatives were the most likely to yield compounds with high topoisomerase I (Top1) inhibitory activity. figshare.com However, the relationship between the nitrogen position and cytotoxicity was more complex, being heavily influenced by the nature of the side chains on the lactam nitrogen. figshare.com

| Ring/Position Modified | Type of Modification | Key Substituents/Changes | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Indenone Ring (Position 9) | Substitution | -OCH₃, -F, -CN | Superior biological activity; indicates optimal functional groups. | nih.govnih.govacs.org |

| Isoquinoline Ring | Nitration | -NO₂ | Significantly enhanced biological activity. | nih.gov |

| A-Ring | Aza-substitution | Nitrogen at position 1, 2, 3, or 4 | 4-Aza derivatives most likely to have high Top1 inhibitory activity. | figshare.com |

Introduction of Diverse Chemical Moieties (e.g., Nitrogen Heterocycles, Carbohydrate Mimics)

Appending diverse chemical moieties, particularly to the lactam side chain, is a widely explored strategy to generate indenoisoquinoline analogues with improved potency and novel biological activities. This approach leverages the finding that the lactam nitrogen side chain can accommodate various functionalities. nih.gov

Nitrogen Heterocycles: A significant effort has been directed towards synthesizing derivatives with nitrogen heterocycles attached to the lactam side chain. nih.govnih.gov The goal is to create highly cytotoxic compounds with potent Top1 inhibition. nih.gov Studies have shown that substituents possessing nitrogen heterocycles can interact with DNA base pairs or with Top1 amino acid residues, leading to increased biological activity. nih.govnih.gov

The choice of heterocycle and the arrangement of nitrogen atoms within it are crucial. For example, altering the 1,3-nitrogen relationship of an imidazole (B134444) substituent to a 1,2-relationship (a pyrazole) resulted in a significant loss of biological activity. nih.gov The inclusion of an additional nitrogen atom, as in a triazole, led to a decrease in cytotoxicity while maintaining significant Top1 inhibition. nih.gov A variety of nitrogen heterocycles have been investigated, including imidazoles, morpholines, piperazines, piperidines, pyrazoles, and triazoles. nih.gov

Polyamine and Aminoalkyl Side Chains: Another strategy involves the synthesis of compounds containing polyamine side chains on the lactam nitrogen. nih.gov The rationale is that the positively charged ammonium (B1175870) cations on these chains could enhance DNA affinity through electrostatic interactions with the negatively charged DNA backbone. nih.gov The key synthetic step for these compounds often involves the condensation of Schiff bases, which contain protected amine side chains, with substituted homophthalic anhydrides. nih.gov While incorporating multiple amino groups did not always lead to a significant increase in potency, certain monoamine analogues, such as one featuring a bis(2-hydroxyethyl)amino group, proved to be among the most cytotoxic indenoisoquinolines synthesized. nih.gov The presence of an aminoalkyl side chain on the indenoisoquinoline nitrogen has been identified as a key feature for potent compounds. acs.org

| Appended Moiety | Attachment Point | Rationale/Goal | Example Moieties | Reference |

|---|---|---|---|---|

| Nitrogen Heterocycles | Lactam side chain | Increase cytotoxicity and Top1 inhibition through interactions with DNA/Top1. | Imidazole, Pyrazole, Triazole, Morpholine, Piperazine | nih.govnih.gov |

| Polyamine/Aminoalkyl Chains | Lactam nitrogen | Increase DNA affinity via electrostatic interactions. | Bis(2-hydroxyethyl)amino group, 3-(2-hydroxyethyl)aminopropyl group | nih.govacs.org |

| Carbohydrate Mimics | Unspecified | Improve DNA binding affinity through hydrogen bonding. | General carbohydrate moieties | frontiersin.org |

Mechanistic Investigations of Indenoisoquinoline Reaction Pathways

Elucidation of Reaction Mechanisms in Indenoisoquinoline Synthesis

The formation of the indenoisoquinoline core is typically achieved through multi-step synthetic sequences. One of the prevalent methods involves the condensation of Schiff bases with homophthalic anhydrides, which yields cis-substituted isoquinolone intermediates. acs.org These intermediates are then subjected to a cyclization reaction, often promoted by agents like thionyl chloride or Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid), to form the final tetracyclic indenoisoquinoline system. acs.org The elucidation of the precise mechanism for these transformations requires a detailed analysis of potential intermediates, transition states, and the factors that control the reaction's progression and stereochemical outcome.

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for probing reaction mechanisms at a molecular level. These studies provide detailed energetic profiles of reaction pathways, helping to identify the most plausible sequence of events. For the synthesis of indenoisoquinolines, DFT calculations can be employed to:

Model Reaction Intermediates: The structures and relative stabilities of key intermediates, such as the initial adduct from the Schiff base and homophthalic anhydride (B1165640) condensation or the protonated species prior to cyclization, can be calculated.

Investigate Reaction Pathways: DFT can be used to compare the feasibility of different proposed mechanisms, such as a concerted versus a stepwise cyclization process. For example, a proposed mechanism for an oxidative cleavage reaction of a related indenoisoquinoline system was supported by computational studies. researchgate.net

Assess Substituent Effects: Computational models can predict how different substituents on the aromatic rings influence the electronic properties and reactivity of the molecules, thereby affecting reaction rates and yields.

Molecular modeling has also been instrumental in understanding the interaction of final indenoisoquinoline products with biological targets, which can indirectly inform synthetic efforts by highlighting key structural features. rsc.orgnih.gov

Table 1: Illustrative Application of DFT in Analyzing Indenoisoquinoline Synthesis Steps This table presents exemplary data that could be generated from a DFT study to compare different mechanistic pathways.

| Reaction Step | Pathway Analyzed | Calculated Parameter | Illustrative Value | Mechanistic Implication |

|---|---|---|---|---|

| Condensation | Concerted [4+2] Cycloaddition | Activation Energy (ΔG‡) | 25 kcal/mol | High energy barrier suggests this pathway is less likely. |

| Condensation | Stepwise (Michael Addition) | Activation Energy (ΔG‡) | 15 kcal/mol | Lower energy barrier indicates a more favorable pathway. |

| Cyclization | Friedel-Crafts Acylation | Transition State Energy | -5 kcal/mol (relative to intermediate) | Exergonic transition suggests a rapid, favorable cyclization. |

| Cyclization | Nazarov Cyclization | Transition State Energy | +10 kcal/mol (relative to intermediate) | Higher energy barrier suggests this is a less probable route. |

Experimental validation is essential to confirm the predictions of computational models. A variety of modern analytical techniques are used to monitor reaction progress, identify transient species, and determine the structure of products, thereby shedding light on reaction dynamics and stereospecificity.

Spectroscopic Monitoring: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used to characterize intermediates and final products in the synthesis of indenoisoquinolines. nih.gov For dynamic studies, time-resolved in situ monitoring techniques, such as Time-Resolved In Situ Raman spectroscopy, can track the concentration of reactants, intermediates, and products in real-time as the reaction occurs inside the vessel. nih.gov This allows for the direct observation of reaction kinetics without disturbing the system. nih.gov

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) are valuable for separating complex reaction mixtures and quantifying the formation of products and byproducts, which is crucial for kinetic analysis. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is also a standard method for analyzing reaction outcomes. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the relative stereochemistry of the final products. mdpi.com This is particularly important for confirming the stereospecificity of a reaction, such as the cis-configuration of the isoquinolone intermediates formed during synthesis. acs.org The stereochemistry of the hydroxyl group in a reduced indenoisoquinoline, for instance, was determined to result from the approach of the reducing agent to the less sterically hindered face of the molecule. acs.org

Kinetic and Thermodynamic Considerations in Indenoisoquinoline Formation

Kinetic Analysis: The study of reaction kinetics aims to determine the rate-determining step and understand how factors like temperature, concentration, and catalysts influence the reaction speed. In the multi-step synthesis of indenoisoquinolines, the final acid-catalyzed cyclization is often the critical kinetic bottleneck. acs.org Kinetic data can be extracted from time-resolved in situ monitoring experiments, allowing for the determination of reaction rate constants and activation barriers. nih.gov For example, comparing the reaction rates for starting materials with different electron-donating or electron-withdrawing groups can quantify the electronic effects on the transition state of the rate-determining step.

Thermodynamic Analysis: The primary thermodynamic driving force for the final step of many indenoisoquinoline syntheses is the formation of a stable, planar, and highly conjugated aromatic system. The conversion from a non-aromatic isoquinolone intermediate to the fully aromatic tetracyclic indenoisoquinoline product is typically an energetically favorable process. Thermodynamic stability can be assessed computationally by calculating the Gibbs free energy of the reactants and products. The final products are generally designed to be chemically stable, a feature that distinguishes them from other compounds like camptothecins, which can suffer from instability. nih.gov

Table 2: Representative Kinetic and Thermodynamic Data in a Synthetic Pathway This table provides a hypothetical comparison of kinetic and thermodynamic parameters for the rate-determining cyclization step, illustrating the influence of substituents.

| Reactant Substituent | Rate Constant (k) at 373 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) |

|---|---|---|---|

| -H (Unsubstituted) | 1.2 x 10⁻⁴ | 95 | -45 |

| -OCH₃ (Electron-Donating) | 5.8 x 10⁻⁴ | 88 | -48 |

| -NO₂ (Electron-Withdrawing) | 0.3 x 10⁻⁴ | 105 | -42 |

Structure Activity Relationship Sar and Rational Design in Indenoisoquinoline Research

Systematic Modulation of Indenoisoquinoline Substituents and Their Biological Ramifications

The biological profile of an indenoisoquinoline can be finely tuned by altering the substituents on its aromatic rings and lactam side chain. nih.gov These modifications influence the compound's interactions with biological targets, such as topoisomerase I (Top1) and DNA, thereby affecting its therapeutic efficacy. nih.gov

The introduction of nitrogen atoms into the indenoisoquinoline A-ring, creating azaindenoisoquinolines, offers a powerful method to modulate ligand-binding interactions, physicochemical properties, and biological activities. acs.org Systematic synthesis and testing of aza-A-ring indenoisoquinolines, where a nitrogen atom is placed at position 1, 2, 3, or 4, have revealed that the position of the nitrogen atom is critical for Top1 poisoning activity and cytotoxicity. acs.org

Research indicates that the 4-aza compounds are most likely to produce derivatives with high Top1 inhibitory activity. acs.org However, the relationship between the nitrogen position and cytotoxicity is more complex, as it is strongly influenced by the nature of the side chain on the lactam nitrogen. For instance, the most cytotoxic azaindenoisoquinolines, compounds 45 and 46 , possess a nitrogen at the 2- or 3-position, respectively, combined with a 3'-dimethylaminopropyl side chain. acs.org Their mean-graph midpoint (MGM) GI50 values were slightly better than their carbocyclic indenoisoquinoline counterpart, 64 . acs.org This demonstrates that while a nitrogen at position 4 is optimal for inhibiting the Top1 enzyme, nitrogens at positions 2 and 3 can yield superior cytotoxicity when paired with an appropriate side chain. acs.org

| Compound | Nitrogen Position | Side Chain | MGM GI50 (µM) |

|---|---|---|---|

| 45 | 2 | 3'-Dimethylaminopropyl | < 0.1 |

| 46 | 3 | 3'-Dimethylaminopropyl | < 0.1 |

| 64 (Indenoisoquinoline) | N/A | 3'-Dimethylaminopropyl | ~0.1 |

The architecture of side chains, particularly those attached to the lactam nitrogen or other positions of the indenoisoquinoline scaffold, plays a pivotal role in determining the pharmacological profile. Molecular modeling studies have suggested that substituents on the lactam nitrogen protrude into the major groove of the DNA duplex in the ternary cleavage complex, allowing for the accommodation of relatively large substituents without compromising biological activity. nih.gov

A key strategy has been the incorporation of aminoalkyl side chains to enhance biological activity. For example, modifying the 2-position of the indenoisoquinoline core with three-carbon side chains terminating in amino substituents has led to the development of potent dual inhibitors of Top1 and Tyrosyl-DNA Phosphodiesterase I (TDP1). acs.org TDP1 is a critical enzyme involved in the repair of Top1-mediated DNA damage. acs.org Docking studies suggest that these aminoalkyl substituents attached to the O-2 position can target the carboxylate of Asp533 in the Top1 active site. acs.org

Furthermore, the addition of polyamine side chains to the lactam nitrogen has been explored as a method to increase DNA affinity through electrostatic interactions with the negatively charged DNA backbone. nih.gov It was hypothesized that these polyamines might also facilitate cellular uptake via polyamine transporters. While incorporating additional amino groups did not always lead to a significant increase in potency, a monoamine analogue featuring a bis(2-hydroxyethyl)amino group in its side chain was found to be one of the most cytotoxic indenoisoquinolines synthesized, with Top1 inhibitory activity comparable to the well-known agent camptothecin (B557342). nih.gov

| Scaffold Position | Side Chain Type | Target(s) | Observed Effect |

|---|---|---|---|

| O-2 Position | Three-carbon aminoalkyl chains | Top1, TDP1 | Potent dual inhibitory activity. acs.org |

| Lactam Nitrogen | Polyamine chains | DNA, Top1 | Increased DNA affinity via electrostatic binding. nih.gov |

| Lactam Nitrogen | Bis(2-hydroxyethyl)amino group | Top1 | High cytotoxicity and potent Top1 inhibition. nih.gov |

Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a cornerstone of rational drug design used to enhance potency, selectivity, and pharmacokinetic properties. u-tokyo.ac.jpscispace.com In indenoisoquinoline research, this approach has been successfully applied to optimize biological activity. nih.gov

A systematic investigation into the effects of nitro and methoxy (B1213986) groups on the aromatic rings demonstrated the power of bioisosteric replacement. nih.gov It was discovered that a 3-nitro group is important for Top1 inhibition, while a 9-methoxy group tends to improve cytotoxicity. nih.gov By preparing analogues with various combinations of nitro groups, methoxy groups, and hydrogen atoms, researchers were able to delineate the contribution of each substituent. This strategic use of bioisosteric replacements, combined with previously established favorable lactam side chains, resulted in the development of optimal Top1 inhibitors with low nanomolar cytotoxicities against cancer cells, equipotent to camptothecin. nih.gov

The substitution of a hydrogen atom with fluorine is another common bioisosteric replacement. u-tokyo.ac.jpnih.gov Although their steric sizes are similar, the high electronegativity of fluorine can significantly alter the electronic properties of the molecule, which can lead to major differences in pharmacological activity. u-tokyo.ac.jp This strategy allows for the fine-tuning of molecular interactions with the biological target.

| Position | Original Group | Bioisosteric Replacement | Impact on Biological Activity |

|---|---|---|---|

| 3 | Hydrogen | Nitro (NO2) | Enhances Top1 inhibition. nih.gov |

| 9 | Hydrogen | Methoxy (OCH3) | Improves cytotoxicity. nih.gov |

Conformational Analysis and Molecular Recognition of Indenoisoquinolines

The biological activity of indenoisoquinolines is intrinsically linked to their three-dimensional shape and how they recognize and interact with their molecular targets. ijpsr.com Conformational analysis and molecular modeling are crucial for understanding these interactions and guiding the design of more effective compounds. nih.govacs.org

The primary mechanism for many anticancer indenoisoquinolines is the inhibition of human topoisomerase I (Top1). nih.gov This is achieved through intercalation into the DNA duplex at the site of cleavage, forming a stable ternary complex with the enzyme and DNA. acs.org Molecular docking studies show that the planar, crescent-shaped indenoisoquinoline scaffold is well-suited for this intercalation. acs.orgnih.gov The A and B rings typically stack with the bases on the scissile strand of the DNA, while the C and D rings stack with the non-cleaved strand. acs.org The specific orientation and binding affinity are influenced by π-π stacking interactions and electrostatic complementarity between the drug and the neighboring DNA base pairs. researchgate.net

In addition to targeting Top1, some indenoisoquinolines have been found to strongly bind and stabilize G-quadruplex structures, particularly the one formed in the promoter region of the MYC oncogene. nih.gov This represents a novel mechanism of action, leading to the downregulation of MYC transcription. NMR titration experiments have confirmed the binding of these compounds to the MYC G-quadruplex (MycG4), with molecular docking studies suggesting they interact with both the 5' and 3' ends of the structure. nih.gov This dual-targeting ability—inhibiting both Top1 and MYC—may contribute to a synergistic anticancer effect. nih.gov

Principles of De Novo Design for Advanced Indenoisoquinoline Systems

De novo drug design involves the computational generation of novel molecular structures with desired properties, starting from atomic or fragment-based building blocks. mdpi.com This approach, increasingly powered by machine learning, offers a powerful strategy for creating advanced indenoisoquinoline systems with enhanced potency, novel mechanisms of action, or improved pharmacological profiles. mdpi.comnih.gov

The principles of de novo design can be broadly categorized as either structure-based or ligand-based. mdpi.com

Structure-Based De Novo Design : This method relies on the three-dimensional structure of the biological target, such as the Top1-DNA complex or the MYC G-quadruplex. mdpi.com The active site or binding pocket is analyzed to identify key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic pockets). mdpi.com Algorithms can then "grow" or "build" a molecule, such as an indenoisoquinoline derivative, piece by piece within the constraints of the binding site to ensure optimal complementarity. mdpi.com This allows for the rational design of novel scaffolds or substituents that precisely fit the target.

Ligand-Based De Novo Design : When a high-resolution structure of the target is unavailable, this approach uses the structures of known active indenoisoquinolines to create a pharmacophore model. This model defines the essential spatial arrangement of chemical features required for biological activity. New molecules are then generated that conform to this pharmacophore, exploring new chemical space while retaining the key features for activity. mdpi.com

Modern de novo design often employs advanced computational methods, including fragment-based assembly, where new molecules are constructed by linking together small molecular fragments, and deep learning models that can generate novel structures with desirable properties. mdpi.comnih.gov By applying these principles, researchers can move beyond simple modifications of existing templates to design truly novel and advanced indenoisoquinoline systems tailored to specific therapeutic challenges. nih.gov

Mechanistic Chemical Biology of Indenoisoquinolines: Target Elucidation and Functional Interplay

Comprehensive Analysis of DNA Topoisomerase I (Top1) Inhibition by Indenoisoquinolines

Indenoisoquinolines represent a significant class of non-camptothecin inhibitors of human DNA topoisomerase I (Top1), a critical enzyme for resolving DNA topological stress during replication, transcription, and recombination. nih.govnih.gov Unlike camptothecins, which possess a chemically unstable lactone ring, indenoisoquinolines offer greater chemical stability. nih.gov Their mechanism of action, like camptothecins, involves the trapping of the Top1-DNA cleavage complex, but with distinct molecular interactions and genomic targeting. nih.govnih.gov

Stabilization of the DNA-Top1 Cleavable Complex

The primary mechanism by which indenoisoquinolines exert their cytotoxic effects is through the stabilization of the covalent DNA-Topoisomerase I (Top1) cleavable complex. nih.govnih.gov Top1 relieves DNA supercoiling by introducing a transient single-strand break in the DNA backbone. This process involves the formation of a covalent bond between a tyrosine residue in the enzyme's active site and the 3'-phosphate end of the cleaved DNA strand. sciety.org This intermediate is known as the Top1-DNA cleavage complex. nih.gov

Indenoisoquinolines, along with other Top1 inhibitors, act as "interfacial inhibitors." nih.gov They intercalate into the DNA at the site of the single-strand break, stacking between the DNA base pairs flanking the nick. mdpi.comresearchgate.net This intercalation, coupled with specific hydrogen bonding interactions with Top1 amino acid residues, prevents the religation of the cleaved DNA strand. nih.gov By inhibiting this religation step, indenoisoquinolines effectively trap the Top1-DNA complex in its covalent state. nih.gov The persistence of these stabilized complexes can lead to the generation of lethal double-strand breaks when they collide with advancing replication forks, ultimately triggering cell death. nih.gov

Notably, the Top1-DNA cleavage complexes stabilized by indenoisoquinolines have been found to be more persistent than those induced by camptothecins. nih.gov This increased stability suggests a prolonged duration of action within the cell. nih.gov

Distinct DNA Cleavage Patterns Induced by Indenoisoquinolines

A key feature that distinguishes indenoisoquinolines from camptothecins is the unique pattern of DNA cleavage sites they induce. nih.gov While both classes of compounds trap Top1-DNA complexes, the specific locations on the genome where these complexes are stabilized differ. nih.gov

For example, studies with the indenoisoquinoline MJ-III-65 (NSC 706744) have shown that it induces Top1-mediated DNA cleavage at sites that are distinct from those targeted by camptothecin (B557342). nih.gov While there are some overlapping cleavage sites, MJ-III-65 also generates unique cleavage sites not observed with camptothecin, and vice versa. nih.gov

Furthermore, the base sequence preference at the cleavage site differs between the two classes of inhibitors. Camptothecins typically show a preference for a thymine (B56734) (-1) at the position immediately upstream of the cleavage site and a guanine (B1146940) (+1) downstream. nih.gov In contrast, MJ-III-65 demonstrates a broader sequence tolerance, with a preference for a cytosine at the -1 position. nih.govnih.gov This differential targeting of the genome by indenoisoquinolines may contribute to a different spectrum of anticancer activity compared to camptothecins. nih.gov

| Feature | Indenoisoquinolines (e.g., MJ-III-65) | Camptothecins |

| Cleavage Site Specificity | Induces unique and overlapping cleavage sites compared to camptothecins. nih.gov | Induces a distinct set of cleavage sites. nih.gov |

| Base Preference at -1 Position | Preference for Cytosine. nih.govnih.gov | Preference for Thymine. nih.gov |

| Base Preference at +1 Position | Can accommodate various bases. nih.govnih.gov | Preference for Guanine. nih.gov |

Investigation of DNA Intercalation and Unwinding Properties

The ability of indenoisoquinolines to intercalate into DNA is a crucial aspect of their mechanism of action. mdpi.com The planar structure of the indenoisoquinoline core facilitates its insertion between DNA base pairs at the Top1 cleavage site. frontiersin.org However, the nature of this intercalation can vary among different derivatives.

Some indenoisoquinolines, such as MJ-III-65, have been shown to not unwind DNA in the absence of Top1, indicating that they are not classical DNA intercalators that bind to free DNA. nih.gov Their intercalation is dependent on the formation of the Top1-DNA complex. nih.gov In contrast, other derivatives, particularly at higher concentrations, have demonstrated the ability to intercalate into free DNA and cause it to unwind. mdpi.com This property can sometimes lead to a suppression of Top1-mediated DNA cleavage at high drug concentrations, as the altered DNA becomes a poorer substrate for the enzyme. mdpi.com

The addition of a copper(II) complex to an indenoisoquinoline scaffold has been shown to enhance its interaction with DNA, leading to a higher apparent DNA-binding constant. frontiersin.org

Interaction Profiles with DNA Repair Enzymes and Other Nuclear Targets (e.g., Tyrosyl DNA Phosphodiesterases 1 and 2)

The cellular response to the DNA damage induced by indenoisoquinolines involves DNA repair pathways. A key enzyme in the repair of Top1-mediated DNA damage is Tyrosyl-DNA Phosphodiesterase 1 (TDP1). nih.gov TDP1 functions to remove the stalled Top1 enzyme from the 3' end of the DNA strand, allowing for subsequent repair of the single-strand break. mdpi.com

Interestingly, several indenoisoquinoline derivatives have been identified as dual inhibitors of both Top1 and TDP1. mdpi.comnih.gov By inhibiting TDP1, these compounds can potentiate their own cytotoxic effects. The inhibition of TDP1 prevents the repair of the very lesions that the indenoisoquinolines induce, leading to an accumulation of Top1-DNA complexes and increased cell death. nih.gov The potency of indenoisoquinolines against TDP1 can vary, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov

Some indenoisoquinoline derivatives have also been reported to act as triple inhibitors, targeting Top1, TDP1, and Tyrosyl-DNA Phosphodiesterase 2 (TDP2). nih.gov TDP2 is another DNA repair enzyme that processes stalled Topoisomerase II-DNA complexes. nih.gov The ability to inhibit multiple DNA repair pathways could represent a significant advantage in overcoming drug resistance. nih.gov

Broad Spectrum Target Identification Beyond DNA Processing Enzymes

While the primary target of indenoisoquinolines is Top1, emerging research has revealed that these compounds can interact with a broader range of nuclear and cellular targets, expanding their potential therapeutic applications.

Retinoid X Receptor (RXR): One indenoisoquinoline derivative, 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline dihydrochloride (B599025) (AM6-36), has been shown to induce the transcriptional activity of the Retinoid X Receptor (RXR). nih.govyoutube.com This activation leads to the upregulation of the cell cycle inhibitor p21WAF1/CIP1, which contributes to the antiproliferative effects of the compound in breast cancer cells. nih.govyoutube.com

Poly(ADP-ribose) Polymerase-1 (PARP-1): Indenoisoquinolines have been investigated for their potential to inhibit PARP-1, a key enzyme in DNA repair and the maintenance of genomic stability. researchgate.net The inhibition of PARP-1 can lead to a synthetic lethal phenotype in cancer cells with deficiencies in other DNA repair pathways, such as those involving BRCA1 and BRCA2. mdpi.com The synergy between indenoisoquinolines and PARP inhibitors like olaparib (B1684210) has been demonstrated, particularly in homologous recombination-deficient cells. mdpi.com

MYC Promoter G-quadruplexes: A significant finding is the ability of certain indenoisoquinolines to bind to and stabilize G-quadruplex structures in the promoter region of the MYC oncogene. nih.govyoutube.commdpi.com The MYC G-quadruplex acts as a transcriptional silencer, and its stabilization by indenoisoquinolines leads to the downregulation of MYC expression. nih.govyoutube.commdpi.com This provides a novel, Top1-independent mechanism of action for these compounds. nih.govyoutube.commdpi.com The dual targeting of Top1 and the MYC promoter G-quadruplex may result in a synergistic anticancer effect. nih.govyoutube.commdpi.com

Topoisomerase II: Some bisindenoisoquinolines have been observed to induce a limited number of Topoisomerase II (Top2)-DNA cleavage complexes, suggesting a potential for dual Top1/Top2 inhibition. nih.gov

Other Potential Targets: While the initial discovery of indenoisoquinolines as Top1 inhibitors has spurred extensive research, their interactions with other targets such as the Estrogen Receptor , VEGFR-2 , HIF-1α , and MT2 Receptors are less well-characterized. Although these have been suggested as potential targets, specific mechanistic studies detailing these interactions for the indenoisoquinoline scaffold are not as readily available in the scientific literature.

Elucidation of Indenoisoquinoline Action in Parasitic Pathologies (e.g., Antileishmanial Mechanisms)

The therapeutic potential of indenoisoquinolines extends beyond cancer to parasitic diseases, notably leishmaniasis. The causative agent, the Leishmania parasite, relies on its own type IB DNA topoisomerase (LTopIB) for survival. This parasitic enzyme is structurally distinct from the human Top1, making it an attractive target for selective drug development.

Several indenoisoquinolines have demonstrated potent antileishmanial activity both in vitro and in vivo. The mechanism of action is consistent with their activity against human Top1, involving the stabilization of the LTopIB-DNA cleavage complex. This leads to an accumulation of DNA damage within the parasite, ultimately resulting in its death.

Notably, certain indenoisoquinolines, such as indotecan (B1684460) and AM13-55, have shown a degree of selectivity, inhibiting the Leishmania topoisomerase at lower concentrations than the human enzyme. This selectivity is a crucial factor in developing safe and effective antiparasitic drugs.

| Compound | Target | Mechanism of Action |

| Indotecan | Leishmania infantum Topoisomerase IB (LTopIB) | Stabilization of the LTopIB-DNA cleavage complex. |

| AM13-55 | Leishmania infantum Topoisomerase IB (LTopIB) | Stabilization of the LTopIB-DNA cleavage complex. |

Advanced Spectroscopic and Analytical Characterization of Indenoisoquinoline Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of indenoisoquinoline derivatives. Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HMQC, HMBC) provide detailed information about the molecular framework, enabling the precise placement of substituents and confirmation of the isomeric form.

In the ¹H NMR spectrum of a typical indenoisoquinoline, protons in the aromatic region exhibit characteristic chemical shifts and coupling constants that are influenced by the fused ring system and the presence of the nitrogen heteroatom. researchgate.net Protons on different rings will appear in distinct regions of the spectrum, and their spin-spin coupling patterns help to establish connectivity between adjacent protons. researchgate.net For complex, condensed aromatic systems, significant signal overlap can occur, necessitating the use of higher field strengths and 2D NMR techniques for complete assignment. researchgate.netresearchgate.net

Two-dimensional NMR experiments are critical for resolving structural ambiguities.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin coupling networks, allowing for the tracing of proton connectivity within individual spin systems of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a map of C-H one-bond connections.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different fragments of the molecule, identifying quaternary carbons, and confirming the fusion pattern of the rings. researchgate.net

The combination of these techniques allows for a full and unambiguous assignment of all proton and carbon resonances, confirming the specific structure of compounds like 2H-Indeno(4,5-h)isoquinoline. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for an Isoindolo[1,2-a]isoquinoline Skeleton This table presents generalized data for a related tetrahydroisoindolo[1,2-a]isoquinoline structure to illustrate typical chemical shifts and correlations. Specific values for 2H-Indeno(4,5-h)isoquinoline would require experimental measurement.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Ar-H | 7.20 - 8.50 | 123.0 - 139.0 | Correlations to adjacent and peri-positioned carbons |

| CH | 5.52 | 56.35 | Correlations to aromatic and quaternary carbons |

| CH₂ | 2.98, 3.63 | 24.46, 45.88 | Correlations to adjacent CH and C carbons |

| Quaternary C | - | 123.4 - 139.0 | Correlations from nearby protons (2-3 bonds away) |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Molecular Fingerprinting

Vibrational and electronic spectroscopy techniques provide characteristic "fingerprints" of molecules, offering rapid and non-destructive methods for confirming structural features and functional groups.

Infrared (IR) Spectroscopy probes the vibrational modes of a molecule. researchgate.net For indenoisoquinoline compounds, the IR spectrum is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. Key diagnostic peaks include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aromatic C=C and C=N ring stretching: A series of sharp bands in the 1450-1650 cm⁻¹ region. cdnsciencepub.com The presence of the C=N bond within the isoquinoline (B145761) moiety can be distinguished from the C=C vibrations.

C-H out-of-plane bending: Strong absorptions in the 700-900 cm⁻¹ region, which are highly characteristic of the substitution pattern on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within the molecule. The extended π-conjugated system of 2H-Indeno(4,5-h)isoquinoline results in strong absorption in the UV and visible regions of the electromagnetic spectrum. acs.org These absorptions are due to π → π* transitions. The resulting spectrum, with its characteristic wavelengths of maximum absorbance (λmax) and molar absorptivity values, serves as a unique electronic fingerprint for the compound. niscair.res.in The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents.

Table 2: Typical Spectroscopic Data Ranges for Indenoisoquinoline-type Compounds

| Spectroscopic Technique | Typical Absorption/Transition Region | Structural Information Provided |

|---|---|---|

| FT-IR | 3000-3100 cm⁻¹ (Ar C-H stretch) 1450-1650 cm⁻¹ (C=C, C=N stretch) 700-900 cm⁻¹ (C-H bend) | Presence of aromatic rings, isoquinoline moiety, and substitution patterns. cdnsciencepub.com |

| UV-Vis | 250-450 nm (π → π* transitions) | Information on the conjugated π-electron system. acs.org |

Mass Spectrometry Techniques in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. rsc.org

For indenoisoquinoline compounds, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. amazonaws.comnih.gov

Molecular Ion Peak (M⁺ or [M+H]⁺): The primary piece of information is the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the compound. HRMS can confirm the molecular formula with high confidence. rsc.org

Fragmentation Pattern: Under ionization, the molecule breaks apart into characteristic fragment ions. The fragmentation pathways of isoquinoline alkaloids often involve cleavages of the ring system, providing valuable structural information. scielo.br For instance, retro-Diels-Alder reactions can be characteristic for certain polycyclic skeletons. scielo.br

MS is also crucial for assessing the purity of a sample by detecting the presence of impurities, which would appear as additional peaks in the mass spectrum. acs.org

Table 3: Hypothetical HRMS Fragmentation Data for 2H-Indeno(4,5-h)isoquinoline (C₁₈H₁₁N)

| Observed m/z | Calculated m/z | Formula | Assignment |

|---|---|---|---|

| 242.0964 | 242.0964 | C₁₈H₁₂N⁺ | [M+H]⁺ |

| 215.0808 | 215.0808 | C₁₇H₁₁⁺ | [M-HCN]⁺ |

Chromatographic Methodologies for Separation and Quantification (e.g., HPLC, GC-QToF of PANHs)

Chromatographic techniques are essential for the separation, isolation, and quantification of indenoisoquinoline compounds from complex mixtures, such as reaction products or environmental samples. tandfonline.com The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of polycyclic aromatic compounds. dguv.de Reversed-phase columns (e.g., C18) are typically used with mobile phases consisting of acetonitrile (B52724) and water or methanol (B129727) and water. thno.org Detection is often performed using a Diode Array Detector (DAD) for UV-Vis spectral information or a Fluorescence Detector (FLD) for enhanced sensitivity, as many PANHs are fluorescent. nih.gov Coupling HPLC with mass spectrometry (LC-MS) provides both separation and definitive identification. nih.govsigmaaldrich.com

Gas Chromatography-Quadrupole Time-of-Flight (GC-QToF): For volatile and thermally stable indenoisoquinolines, GC is an excellent high-resolution separation technique. researchgate.net When coupled with a high-resolution mass spectrometer like a QToF, it allows for the accurate identification and quantification of PANHs, even in complex matrices like crude oil. researchgate.nettandfonline.com This is particularly useful for separating isomers that may co-elute in lower-resolution systems. tandfonline.com

The analysis of PANHs can be challenging due to their lower abundance compared to parent PAHs and potential for co-elution. tandfonline.com Therefore, the development of robust and selective chromatographic methods is critical for accurate quantification. researchgate.net

Table 4: Typical Chromatographic Methods for PANH Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | Reversed-phase C18 | Acetonitrile/Water Gradient | DAD, FLD, MS | Separation and quantification of non-volatile PANHs and isomers. dguv.denih.gov |

| GC-QToF | Capillary column (e.g., DB-5ms) | Helium | QToF Mass Spectrometer | High-resolution separation and accurate mass identification of volatile PANHs. researchgate.net |

Fluorometric Studies and Photophysical Property Determination

The extensive, rigid, and planar aromatic system of 2H-Indeno(4,5-h)isoquinoline is expected to give rise to significant fluorescence, a property characteristic of many polycyclic aromatic hydrocarbons and their heterocyclic analogues. nih.gov Fluorometric studies are employed to characterize the emission properties of these compounds, providing insights into their electronic structure and potential for applications in materials science, such as in organic light-emitting diodes (OLEDs). rsc.org

Key photophysical properties determined through fluorescence spectroscopy include:

Excitation and Emission Spectra: These spectra are used to determine the optimal wavelengths for excitation and the resulting emission profile of the molecule. The difference between the excitation and emission maxima is known as the Stokes shift. nih.gov

Fluorescence Quantum Yield (ΦF): This parameter quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.

Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon.

These properties are highly sensitive to the molecular structure, including the extent of conjugation, the presence of heteroatoms, and the nature of any substituents. halide-crylink.com The introduction of a nitrogen atom into the PAH framework can significantly alter the photophysical properties compared to the parent hydrocarbon.

Table 5: Representative Photophysical Properties for Fused Aromatic Systems Data are generalized for polycyclic aromatic systems to illustrate the types of measurements performed. Actual values for 2H-Indeno(4,5-h)isoquinoline would need to be experimentally determined.

| Property | Typical Range / Value | Significance |

|---|---|---|

| Excitation λmax | 250 - 400 nm | Wavelength of maximum light absorption to reach the excited state. nih.gov |

| Emission λmax | 350 - 550 nm | Wavelength of maximum fluorescence intensity. nih.gov |

| Stokes Shift | 40 - 170 nm | Energy difference between absorption and emission, related to structural relaxation in the excited state. nih.gov |

| Quantum Yield (ΦF) | 0.1 - 0.9 | Efficiency of light emission. |

| Lifetime (τF) | 1 - 100 ns | Duration of the excited state. |

Computational Chemistry and Molecular Modeling Approaches for Indenoisoquinolines

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure, Reactivity, and Optical Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of indenoisoquinoline scaffolds. Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are widely employed to investigate their electronic structure, reactivity, and spectroscopic characteristics. astrobiology.comrsc.org

DFT calculations are used to determine the ground-state electronic properties of molecules. jmchemsci.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. astrobiology.comrsc.org A smaller gap generally implies higher reactivity. These calculations also yield insights into various reactivity descriptors, which predict how a molecule will interact with other chemical species.

TD-DFT is an extension of DFT used to study excited-state properties, making it particularly useful for predicting optical characteristics. astrobiology.com This method allows for the calculation of electronic absorption spectra (UV-Visible spectra), providing information on transition wavelengths and oscillator strengths. astrobiology.com Such theoretical spectra are invaluable for interpreting experimental spectroscopic data and understanding the photophysical behavior of indenoisoquinoline derivatives.

Table 1: Key Parameters from Quantum Chemical Calculations for Heterocyclic Compounds This table is illustrative, based on typical calculations performed on related heterocyclic systems.

| Calculated Property | Method | Significance |

| HOMO-LUMO Energy Gap | DFT | Predicts chemical reactivity and stability. |

| Chemical Hardness/Softness | DFT | Measures resistance to change in electron configuration. |

| Electronegativity | DFT | Describes the power to attract electrons. |

| Electrophilicity Index | DFT | Quantifies the ability to accept electrons. |

| UV/Visible Absorption Spectra | TD-DFT | Predicts optical properties and color. |

| Infrared (IR) Spectra | DFT | Characterizes vibrational modes. researchgate.net |

These computational approaches provide a robust framework for the rational design of new indenoisoquinoline derivatives with tailored electronic and optical properties. rsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as an indenoisoquinoline derivative, and a biological macromolecule (target), typically a protein or DNA. mdpi.comnih.gov These methods are central to structure-based drug design. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. jmchemsci.com The process involves sampling a vast number of possible conformations and scoring them based on their binding affinity. mdpi.com For indenoisoquinolines, a primary biological target is DNA Topoisomerase I (Top1). nih.govnih.gov Docking studies have been instrumental in modeling how these compounds intercalate into the DNA-Top1 cleavage complex. nih.gov These models can reveal crucial intermolecular interactions, such as hydrogen bonds with specific amino acid residues (e.g., Arg364, Asn722) and DNA base pairs, which are essential for stabilizing the complex and exerting inhibitory activity. nih.gov

Following docking, molecular dynamics (MD) simulations are often performed. MD is a computational method that simulates the dynamic behavior of molecular systems over time. mdpi.com By applying the principles of classical mechanics, MD simulations can assess the stability of the ligand-protein complex predicted by docking. nih.gov These simulations provide a detailed, time-resolved view of the conformational changes and interactions within the binding site, confirming whether the indenoisoquinoline derivative maintains a stable binding pose. mdpi.com

Table 2: Application of Docking and MD Simulations to Indenoisoquinolines

| Computational Technique | Purpose | Key Findings for Indenoisoquinolines | Target Example |

| Molecular Docking | Predicts binding pose and affinity of a ligand in a target's active site. | Elucidation of intercalation into the DNA duplex and identification of key hydrogen bonding interactions. nih.govmdpi.com | Human Topoisomerase I (Top1) nih.gov |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to assess complex stability. | Confirms the stability of the docked indenoisoquinoline within the Top1-DNA ternary complex. mdpi.com | Top1-DNA-Inhibitor Complex mdpi.com |

Together, these simulation techniques provide a detailed roadmap for optimizing the structure of indenoisoquinolines to enhance their binding affinity and biological activity. bohrium.com

Predictive Modeling of Synthetic Outcomes and Mechanistic Pathways

Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions and elucidating complex mechanistic pathways in the synthesis of indenoisoquinolines. By modeling reactants, transition states, and products, researchers can gain a deeper understanding of reaction feasibility, selectivity, and kinetics before undertaking extensive laboratory work.

Quantum mechanics-based methods, particularly DFT, are used to investigate reaction mechanisms at the molecular level. nih.gov For instance, in the synthesis of isoquinoline (B145761) scaffolds, DFT calculations can be used to explore the energetics of various steps in a catalytic cycle, such as C-H activation, cyclization, and reductive elimination. nih.gov This allows for the identification of the rate-determining step and provides insights into how modifications to catalysts or substrates might improve reaction efficiency.

Furthermore, ab initio molecular dynamics can be employed for reaction path discovery. escholarship.org This approach simulates the dynamic evolution of a reacting system, potentially revealing novel or unexpected transformation pathways for the formation of complex heterocyclic systems like indenoisoquinolines. These predictive models are invaluable for optimizing existing synthetic routes, such as those involving the condensation of Schiff bases with homophthalic anhydrides, and for designing entirely new and more efficient synthetic strategies. acs.org

Theoretical Characterization of Polycyclic Aromatic Nitrogen Heterocycles in Astrochemical Environments

Polycyclic Aromatic Nitrogen Heterocycles (PANHs), a class of molecules that includes the indenoisoquinoline framework, are of significant interest in the field of astrochemistry. escholarship.org There is compelling evidence to suggest their presence in the interstellar medium (ISM), based on their detection in meteorites and their potential contribution to unidentified infrared (UIR) emission bands observed in space. astrobiology.comescholarship.org However, no specific PANH has been definitively identified in the ISM through astronomical observation. escholarship.org

Theoretical chemistry plays a crucial role in bridging this gap. Computational methods are used to generate high-accuracy spectral data for candidate PANH molecules. astrobiology.com By calculating the theoretical infrared, UV/Visible, and rotational spectra of molecules like 2H-Indeno(4,5-h)isoquinoline, scientists can create a "fingerprint" for these species. astrobiology.com

These theoretically predicted spectra can then be compared with observational data from telescopes. For example, calculated IR spectra can be matched against the Aromatic Infrared Bands (AIBs), a set of emission bands observed in many astronomical objects that are thought to originate from polycyclic aromatic compounds. astrobiology.comresearchgate.net Similarly, calculated electronic transitions can be compared to the diffuse interstellar bands (DIBs), a collection of hundreds of absorption features seen in the spectra of distant stars. researchgate.net The inclusion of a nitrogen atom into a polycyclic aromatic hydrocarbon structure can cause characteristic shifts in these spectral features, providing a potential diagnostic for their presence. researchgate.netescholarship.org These theoretical studies are essential for guiding astronomical searches and for building more complete chemical kinetics models of astrochemical environments. escholarship.org

Environmental and Astrobiological Relevance of Polycyclic Aromatic Nitrogen Heterocycles Panhs Including Indenoisoquinolines

Detection and Abundance of PANHs in Extraterrestrial Materials and Astrophysical Environments

Extensive research has been conducted on the presence of polycyclic aromatic hydrocarbons (PAHs) and their nitrogenated derivatives (PANHs) in extraterrestrial environments. These molecules are considered potential contributors to the inventory of prebiotic organic molecules delivered to the early Earth.

However, a thorough review of the current scientific literature reveals no specific detection or documented abundance of 2H-Indeno(4,5-h)isoquinoline or any other indenoisoquinoline isomers in extraterrestrial materials such as meteorites, comets, or interstellar dust. Likewise, there is no available data from astrophysical observations identifying these specific compounds in interstellar clouds or circumstellar envelopes. While the presence of simpler PANHs has been suggested in these environments, the specific and more complex indenoisoquinoline structure has not been identified.

Environmental Fate and Degradation Pathways of Nitrogen-Containing Polycyclic Aromatic Compounds

The environmental fate of PANHs is a critical area of study, as these compounds are often found as co-contaminants with PAHs in polluted environments and can exhibit significant toxicity.

Research into the microbial degradation of pollutants in a soil heavily contaminated with polycyclic aromatic compounds has indicated the presence of indenoisoquinoline. ub.edu The soil, originating from a former wood preservation plant, contained a complex mixture of pollutants. The total PAH content was approximately 8,597 ± 704 ppm, with nitrogen-containing polycyclic aromatic compounds (N-PACs), including indenoisoquinoline, being present at a concentration one order of magnitude lower. ub.edu The presence of indenoisoquinoline in such an environment suggests its persistence and relevance as a soil contaminant. The primary degradation pathway for many PAHs and PANHs in soil is microbial metabolism, although the specific microorganisms and enzymatic pathways responsible for indenoisoquinoline degradation have not been fully elucidated.

Below is a table detailing the concentrations of the most abundant PAHs found alongside N-PACs like indenoisoquinoline in the studied soil.

| Compound | Concentration (ppm) |

| Phenanthrene (PHE) | 2,622 ± 180 |

| Anthracene (ANT) | 1,387 ± 356 |

| Fluoranthene (FT) | 1,228 ± 82 |

| Total PAHs | 8,597 ± 704 |

Data sourced from a study on the decontamination of polycyclic aromatic compound polluted soils. ub.edu

In a different context, studies on the chemical stability of synthetic indenoisoquinoline derivatives developed for pharmaceutical purposes provide some insight into their potential degradation. For instance, the antitumor agent LMP776, an indenoisoquinoline derivative, was subjected to forced degradation studies. nih.gov The compound was found to be stable under acidic, basic, dry heat, and light exposure conditions. However, it did show degradation in the presence of hydrogen peroxide (H₂O₂), leading to the formation of several degradation products. nih.gov This susceptibility to oxidation suggests that oxidative processes could be a potential degradation pathway in certain environmental compartments.

Role of PANHs in Atmospheric Chemistry and Climate Forcing

PANHs can be introduced into the atmosphere through various combustion processes and can participate in atmospheric chemical reactions, potentially contributing to the formation of secondary organic aerosols and influencing the Earth's radiative balance.

Future Perspectives and Interdisciplinary Research Directions for Indenoisoquinoline Chemistry

Expanding the Scope of Indenoisoquinoline Biomedical Applications

While the initial success of indenoisoquinolines as anticancer agents targeting Top1 has been significant, with several derivatives entering clinical trials, the future of their biomedical application lies in diversification. nih.govsigmaaldrich.com Researchers are now modulating the substitution patterns and chemical nature of the core indenoisoquinoline scaffold to engage a wider array of biological targets. consensus.appacs.orgnih.gov This strategic modification is unlocking the potential of these compounds for treatments beyond conventional cancer chemotherapy. consensus.appacs.orgnih.gov

Recent studies have revealed that indenoisoquinoline derivatives can interact with a variety of macromolecules beyond Top1. consensus.appacs.orgnih.gov This expansion of the target profile suggests that the therapeutic reach of this compound class could be substantially broadened. consensus.appacs.orgnih.gov Evidence supports the potential use of indenoisoquinolines for diseases other than cancer, heralding a new era in their pharmacological development. consensus.appacs.orgnih.gov

A particularly promising avenue of research is the development of dual-target inhibitors. For instance, compounds that can simultaneously inhibit both Top1 and tyrosyl-DNA-phosphodiesterase I (Tdp1) could work synergistically to create more effective anticancer agents. nih.gov Tdp1 is an enzyme involved in the repair of DNA lesions caused by Top1 inhibitors; therefore, its simultaneous inhibition could overcome certain mechanisms of drug resistance. nih.gov The design and synthesis of indenoisoquinolines that act as dual inhibitors of both Tdp1 and Top1 are already underway. nih.gov

Furthermore, the core structure is being adapted to create novel derivatives with enhanced or entirely new biological activities. The synthesis of new indenoisoquinoline-copper complexes, for example, has been shown to enhance the cytotoxicity of the parent compound on certain cancer cell lines. mdpi.com The planar indenoisoquinoline skeleton in these complexes demonstrates a high affinity for DNA intercalation. mdpi.com Similarly, the development of fluoroindenoisoquinolines aims to improve metabolic stability and antitumor activity. sigmaaldrich.com

| Biological Target | Therapeutic Area | Significance |

| Topoisomerase I (Top1) | Cancer | Validated target; basis of clinically trialed indenoisoquinolines (e.g., Indotecan (B1684460), Indimitecan). sigmaaldrich.comrsc.org |

| Tyrosyl-DNA-phosphodiesterase (Tdp1/Tdp2) | Cancer | DNA repair enzymes; dual inhibition with Top1 may overcome drug resistance. consensus.appacs.orgnih.gov |

| PARP-1 | Cancer | Involved in DNA repair; a key target in cancers with specific genetic deficiencies (e.g., BRCA mutations). consensus.appacs.orgnih.gov |

| MYC Promoter G-Quadruplex | Cancer | Stabilization of this structure can suppress the transcription of the MYC oncogene. consensus.appacs.orgnih.gov |

| Topoisomerase II | Cancer | An established target for other classes of chemotherapy; dual Top1/Top2 inhibitors are of interest. consensus.appacs.orgnih.gov |

| Estrogen Receptor | Cancer (Hormone-dependent) | Potential application in treating estrogen receptor-positive cancers. consensus.appacs.orgnih.gov |

| VEGFR-2 | Cancer | A key mediator of angiogenesis (blood vessel formation) required for tumor growth. consensus.appacs.orgnih.gov |

| HIF-1α | Cancer | A transcription factor that allows tumors to adapt and survive in low-oxygen environments. consensus.appacs.orgnih.gov |

Development of Sustainable and Atom-Economical Synthetic Methodologies

The advancement of indenoisoquinoline applications is intrinsically linked to the development of efficient, scalable, and environmentally responsible synthetic methods. Traditional multi-step syntheses for isoquinoline (B145761) frameworks, such as the Bischler–Napieralski or Pictet–Spengler reactions, often rely on harsh conditions, toxic reagents, and generate significant chemical waste, resulting in poor atom economy. nih.gov The future of indenoisoquinoline synthesis lies in adopting the principles of green chemistry to create more sustainable and efficient pathways.

Modern synthetic chemistry offers a range of powerful tools to achieve these goals. Methodologies that feature excellent atom- and step-economy are being developed, providing novel strategies for the synthesis of N-substituted indenoisoquinolinones in a "one-pot manner" under mild reaction conditions. nih.gov These approaches minimize purification steps and reduce solvent and energy consumption.

Key areas of development include:

Catalytic C-H Bond Activation/Annulation: Transition-metal catalysis, particularly with rhodium(III) and cobalt, has enabled highly efficient and atom-economical routes. mdpi.comnih.gov For example, rhodium(III)-catalyzed C-H bond activation followed by a [4+2] cyclization provides an efficient pathway to N-substituted indenoisoquinolinones. mdpi.com Similarly, cobalt-catalyzed annulation of azines with alkynes through C-H and N-N bond activation eliminates the need for external oxidants and silver salts that are common in traditional methods. nih.gov

Cascade (Domino) Reactions: These reactions combine multiple bond-forming events in a single synthetic operation without isolating intermediates. This drastically improves efficiency and reduces waste. Copper-catalyzed cascade cyclizations of o-halobenzoates with enaminones represent a practical approach to constructing the isoquinolinone core. youtube.com

Novel Catalytic Systems: The use of nanocatalysts, such as CuO@NiO nanocomposites, is emerging as a green alternative for synthesizing indenoisoquinoline derivatives. nih.gov These catalysts often exhibit high efficiency, can be easily separated from the reaction mixture, and are reusable, aligning with the principles of sustainable chemistry. nih.gov

Alternative Energy Sources: Microwave-assisted and visible-light-promoted synthesis are being explored to reduce reaction times and energy consumption. nih.gov For instance, an economical and environmentally friendly photocatalyst, Eosin B, has been used for the radical cascade cyclization to produce various isoquinoline derivatives in moderate to good yields. nih.gov

| Synthesis Parameter | Traditional Methods (e.g., Bischler-Napieralski) | Sustainable & Atom-Economical Methods |

| Reaction Type | Multi-step, requiring isolation of intermediates | One-pot, cascade/domino reactions. nih.govyoutube.com |

| Reagents & Conditions | Often require stoichiometric strong acids (POCl₃, P₂O₅), toxic reagents, harsh conditions. nih.gov | Catalytic (e.g., Rh, Co, Cu, nanocatalysts), mild reaction conditions. mdpi.comnih.gov |

| Atom Economy | Generally low due to the use of stoichiometric reagents and generation of byproducts. nih.gov | High, maximizing the incorporation of starting materials into the final product. mdpi.comnih.gov |

| Byproducts/Waste | Significant generation of environmentally detrimental byproducts. nih.gov | Minimal waste; some methods eliminate the need for external oxidants. nih.gov |

| Energy Input | Often requires prolonged heating | Can utilize alternative energy sources like microwaves or visible light for efficiency. nih.gov |

| Catalyst | Often not applicable or uses stoichiometric promoters | Employs recyclable and reusable catalysts, including nanocatalysts. nih.gov |

Integration of Indenoisoquinolines into Novel Materials Science Applications

The unique structural and electronic properties of the 2H-Indeno(4,5-h)isoquinoline scaffold—a planar, rigid, polycyclic aromatic system—make it an intriguing candidate for applications beyond biomedicine, particularly in the field of materials science. While this area is still nascent for indenoisoquinolines specifically, the properties of the broader isoquinoline family and analogous heterocyclic systems provide a strong rationale for future exploration. nih.govsigmaaldrich.com

The investigation of isoquinoline derivatives has revealed their potential as fluorophores, with emission maxima often in the near-ultraviolet and violet regions of the spectrum. nih.govmdpi.com The fluorescence properties are highly dependent on the substituents attached to the isoquinoline core. nih.gov For example, the presence of a nitro group can lead to fluorescence quenching, while other groups can tune the emission wavelength and quantum yield. nih.gov This tunability suggests that indenoisoquinoline derivatives could be designed as novel fluorescent probes for bio-imaging or as components in chemical sensors. The inherent DNA-intercalating ability of many indenoisoquinolines, a result of their planar aromatic structure, could be harnessed to develop fluorescent probes that report on specific DNA structures or protein-DNA interactions. mdpi.com

Furthermore, the core characteristics of indenoisoquinolines are shared by many high-performance organic semiconductors, which are the functional materials in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). sigmaaldrich.com Key properties for organic semiconductors include:

Planar, Fused Aromatic Structures: To facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. The indenoisoquinoline core is inherently planar and aromatic. mdpi.com

Tunable Electronic Properties: The ability to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical functionalization. This is a well-established practice in indenoisoquinoline chemistry for optimizing biological activity and could be repurposed for tuning electronic properties. sigmaaldrich.com

Solution Processability: For low-cost, large-area device fabrication using printing techniques. sigmaaldrich.com Synthetic routes can be designed to append solubilizing groups to the indenoisoquinoline scaffold.

By drawing parallels with other heterocyclic systems like isoindigo, which have been successfully developed as n-type organic semiconductors, a clear path for future research emerges. The systematic investigation of indenoisoquinoline derivatives, functionalized to modulate their electronic properties and solid-state packing, could lead to a new class of materials for sustainable organic electronics. sigmaaldrich.com

Q & A

Q. What are the key structural features of 2H-Indeno(4,5-h)isoquinoline that influence its chemical reactivity?

Q. What spectroscopic methods are optimal for confirming the structure of 2H-Indeno(4,5-h)isoquinoline derivatives?

Methodological Answer:

- X-ray Diffraction (XRD): Resolves crystal packing and bond angles, particularly useful for confirming fused-ring systems and substituent positions .

- NMR Spectroscopy: H and C NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon hybridization. NOESY correlations can clarify spatial arrangements in complex derivatives.

- Mass Spectrometry (HRMS): Validates molecular formulas, especially for novel derivatives.

- IR Spectroscopy: Detects functional groups (e.g., carbonyls in oxidized derivatives) .

Q. What synthetic routes are reported for unsubstituted isoquinoline cores, and how can they be adapted for 2H-Indeno(4,5-h)isoquinoline?

Methodological Answer: Classic methods include:

- Weissgerber’s method: Selective extraction of coal tar via acid-base partitioning .

- Cinnamaldehyde condensation: Forms isoquinoline precursors via oxime intermediates .

For 2H-Indeno(4,5-h)isoquinoline, cyclization strategies using indene precursors (e.g., Diels-Alder reactions) or transition-metal-catalyzed annulation can fuse the indeno and isoquinoline moieties. Post-synthetic modifications (e.g., chlorination at position 5) require careful optimization of reaction conditions to avoid ring degradation .

Advanced Research Questions

Q. How can researchers address contradictory data in the reduction potentials of substituted isoquinoline derivatives during photocatalyst design?

Methodological Answer: Contradictions often arise from substituent electronic effects. For example, 6-NH-substituted isoquinolines exhibit lower reduction potentials (−3.26 V) compared to 6-CN derivatives (−2.51 V) due to electron-donating vs. withdrawing groups. To resolve discrepancies:

- Computational Validation: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.

- Experimental Screening: Cyclic voltammetry under standardized conditions (e.g., non-aqueous solvents, Ag/AgCl reference) validates trends. Correlate results with photocatalytic yields (e.g., 64% for 6-NH vs. 32% for 6-CN in borylation reactions) .

Q. In designing isoquinoline-based kinase inhibitors, how can fragment merging strategies overcome activity limitations?

Methodological Answer: Fragment merging combines pharmacophores from active derivatives. For example:

- Position-Specific Substitution: Merging 4- and 6-substituted isoquinolines enhances kinase inhibition (mid-nanomolar IC).

- 5,7-Disubstitution: Improves potency to sub-nanomolar levels by optimizing steric and electronic interactions with the ATP-binding pocket. Validate via:

Q. How do computational models predict the impact of substituent groups on the antimalarial activity of isoquinoline derivatives?

Methodological Answer:

- 2D-QSAR Models: Relate substituent descriptors (e.g., logP, molar refractivity) to IC values against Plasmodium falciparum.

- ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity. For instance, methyl groups at position 8 improve metabolic stability but may increase hepatotoxicity risk.

- Molecular Dynamics (MD): Simulate interactions with targets (e.g., PfPMT enzyme) to prioritize derivatives with prolonged binding .

Q. What methodologies reconcile discrepancies between in silico toxicity predictions and experimental mutagenicity data for isoquinoline scaffolds?

Methodological Answer:

- PROTOX and Lazar: Predict toxicity classes (e.g., naphthalene: Class 4 vs. isoquinoline: Class 6).

- Mini-Ames Assay: Experimental validation using Salmonella strains (e.g., TA98) to detect frameshift mutations. For example, isoquinoline shows lower mutagenicity than naphthalene, aligning with computational non-toxicity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products